molecular formula C34H29FO9 B1675655 LY 292728 CAS No. 153034-77-6

LY 292728

Cat. No.: B1675655
CAS No.: 153034-77-6
M. Wt: 600.6 g/mol
InChI Key: DCTKEJXAVFAMFK-UHFFFAOYSA-N
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Description

LY-292728 is a small molecule drug initially developed by Eli Lilly & Co. It is a potent antagonist of the leukotriene B4 receptor, which plays a significant role in inflammatory responses. This compound has been explored for its potential therapeutic applications in treating immune system diseases, respiratory diseases, and skin and musculoskeletal diseases .

Preparation Methods

The synthesis of LY-292728 involves the preparation of 3-[4-[7-carboxy-9-oxo-3-[3-[2-ethyl-4-(4-fluorophenyl)-5-hydroxyphenoxy]propoxy]-9H-xanthene]]propanoic acidThe reaction conditions typically involve the use of organic solvents, catalysts, and controlled temperatures to ensure the desired product yield .

Chemical Reactions Analysis

LY-292728 undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized under specific conditions to form oxidized derivatives.

    Reduction: Reduction reactions can be performed to modify the functional groups within the molecule.

    Substitution: Substitution reactions, particularly involving the aromatic rings, can lead to the formation of different analogs. Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various catalysts.

Scientific Research Applications

Mechanism of Action

LY-292728 exerts its effects by antagonizing the leukotriene B4 receptor. This receptor is involved in the inflammatory response by mediating the chemotaxis and activation of leukocytes. By inhibiting the binding of leukotriene B4 to its receptor, LY-292728 reduces the recruitment and activation of inflammatory cells, thereby mitigating inflammation and its associated symptoms .

Comparison with Similar Compounds

LY-292728 is unique due to its high potency and selectivity for the leukotriene B4 receptor. Similar compounds include:

Properties

CAS No.

153034-77-6

Molecular Formula

C34H29FO9

Molecular Weight

600.6 g/mol

IUPAC Name

5-(2-carboxyethyl)-6-[3-[2-ethyl-4-(4-fluorophenyl)-5-hydroxyphenoxy]propoxy]-9-oxoxanthene-2-carboxylic acid

InChI

InChI=1S/C34H29FO9/c1-2-19-16-25(20-4-7-22(35)8-5-20)27(36)18-30(19)43-15-3-14-42-28-12-9-24-32(39)26-17-21(34(40)41)6-11-29(26)44-33(24)23(28)10-13-31(37)38/h4-9,11-12,16-18,36H,2-3,10,13-15H2,1H3,(H,37,38)(H,40,41)

InChI Key

DCTKEJXAVFAMFK-UHFFFAOYSA-N

SMILES

CCC1=CC(=C(C=C1OCCCOC2=C(C3=C(C=C2)C(=O)C4=C(O3)C=CC(=C4)C(=O)O)CCC(=O)O)O)C5=CC=C(C=C5)F

Canonical SMILES

CCC1=CC(=C(C=C1OCCCOC2=C(C3=C(C=C2)C(=O)C4=C(O3)C=CC(=C4)C(=O)O)CCC(=O)O)O)C5=CC=C(C=C5)F

Appearance

Solid powder

Key on ui other cas no.

153034-77-6

Purity

>98% (or refer to the Certificate of Analysis)

shelf_life

>2 years if stored properly

solubility

Soluble in DMSO

storage

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

Synonyms

LY 292728;  LY292728;  LY-292728.

Origin of Product

United States

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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